N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE
Description
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3/c1-3-23(4-2)12-7-5-11(6-8-12)9-18-20-13(24)10-17-14-15(25)19-16(26)22-21-14/h5-9H,3-4,10H2,1-2H3,(H,17,21)(H,20,24)(H2,19,22,25,26)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRJXHVKSDTCJU-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Ethyl Acetate
The synthesis begins with the conversion of ethyl acetate to acetohydrazide via hydrazinolysis. This reaction involves heating ethyl acetate with hydrazine hydrate in ethanol under reflux conditions. The general procedure entails:
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Reagents : Ethyl acetate (1.0 mol), hydrazine hydrate (1.2 mol), ethanol (20 mL).
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Conditions : Reflux at 80°C for 6 hours.
The product, acetohydrazide, is characterized by its melting point (168–170°C) and spectral data, including a distinct NH₂ signal at δ 4.26 ppm in ¹H-NMR.
Formation of the Triazinone Ring
Cyclization with Triphosgene
The triazinone moiety is synthesized via cyclization of acetohydrazide derivatives using triphosgene, a safer alternative to phosgene. The reaction proceeds as follows:
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Reagents : Acetohydrazide (1.0 mol), triphosgene (0.33 mol), dichloromethane (DCM, 15 mL).
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Conditions : Stirring at 0–5°C for 2 hours, followed by warming to room temperature.
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Yield : 65–70% for 3-oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-amine.
Key spectral features of the triazinone intermediate include IR absorption at 1654 cm⁻¹ (C=O) and 1637 cm⁻¹ (C=N).
Condensation with 4-Diethylaminobenzaldehyde
Hydrazone Formation
The acetohydrazide intermediate is condensed with 4-diethylaminobenzaldehyde to form the hydrazone derivative. This step employs:
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Reagents : Acetohydrazide (1.0 mol), 4-diethylaminobenzaldehyde (1.1 mol), glacial acetic acid (catalytic), ethanol (15 mL).
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Conditions : Reflux for 3 hours, followed by cooling and precipitation with water.
The hydrazone structure is confirmed by a singlet at δ 8.10 ppm (CH=N) in ¹H-NMR and a C=N stretch at 1637 cm⁻¹ in IR.
Coupling of Hydrazone and Triazinone Amine
Nucleophilic Amination
The final step involves coupling the hydrazone with the triazinone amine. This is achieved via nucleophilic substitution under basic conditions:
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Reagents : Hydrazone derivative (1.0 mol), triazinone amine (1.2 mol), potassium carbonate (2.0 mol), DMF (10 mL).
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Conditions : Stirring at 60°C for 12 hours.
Characterization data for the final product includes:
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Preparation Methods
The synthesis typically involves the condensation of 4-(diethylamino)benzaldehyde with a suitable hydrazine derivative under controlled conditions. Common solvents include ethanol or methanol, and catalysts such as acetic acid may be employed to facilitate the reaction.
Reaction Conditions
The following conditions are generally used:
- Temperature : Room temperature to reflux conditions
- Time : Several hours depending on the reaction scale
- Purification : Techniques such as recrystallization or chromatography are used to obtain pure compounds.
Structural Information
The compound features a hydrazide functional group linked to a substituted triazine moiety and a diethylamino phenyl group. This unique architecture contributes to its reactivity and interaction with biological systems.
Scientific Research Applications
N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazine-6-Yl)amino]acetohydrazide has several notable applications:
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Medicinal Chemistry
- Investigated for antimicrobial and anticancer properties.
- Potential use as a lead compound in drug development targeting various diseases.
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Organic Synthesis
- Serves as a reagent in the synthesis of more complex organic molecules.
- Utilized in the preparation of derivatives that exhibit enhanced biological activity.
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Biological Studies
- Explored for its mechanism of action involving enzyme inhibition or receptor modulation.
- Research includes assessing its effects on cellular pathways relevant to cancer and infection.
Case Studies
Recent studies have highlighted the compound's efficacy against specific cancer cell lines:
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
- Another investigation focused on its antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s aromatic and heterocyclic structures allow it to interact with various biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Electronic Effects of Substituents
- Trifluoromethylphenyl (Compound C) : The –CF₃ group is electron-withdrawing, improving metabolic stability and resistance to oxidative degradation, which is critical for drug candidates .
- Methoxyphenyl (Compounds B, D) : Methoxy groups balance lipophilicity and polarity, favoring blood-brain barrier penetration in CNS-targeted therapies .
Biological Activity
N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O2S |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
| InChI Key | NYXVLVDJHQIHIE-FYJGNVAPSA-N |
The compound features a diethylamino group which may enhance its lipophilicity and biological interactions.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain hydrazone derivatives possess low micromolar IC50 values against human HeLa cells and murine L1210 leukemia cells. Specifically, one derivative demonstrated an IC50 value of 1.9–4.4 μM, indicating potent cytostatic effects comparable to established chemotherapeutics such as melphalan .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have revealed moderate to significant antibacterial and antifungal activities against various pathogens including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae
- Fungi : Candida albicans, Rhizopus oryzae
The structure-activity relationship suggests that modifications in the hydrazone moiety can enhance the antimicrobial efficacy of the compound .
The mechanism by which N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]acetohydrazide exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Receptor Binding : Its structure allows for potential interactions with cellular receptors that mediate apoptosis and cell cycle regulation.
Research Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of several hydrazone derivatives on HeLa and CEM T-lymphocyte cells. The results indicated that modifications significantly affected the IC50 values, with some derivatives exhibiting low micromolar potency .
- Antimicrobial Screening : Another study screened various derivatives for antimicrobial activity against a panel of bacteria and fungi. Results indicated that compounds with higher lipophilicity showed enhanced antibacterial properties .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between hydrazide derivatives and aldehydes or ketones. For example, refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) is a standard approach . Key parameters to optimize include solvent choice (polar aprotic solvents enhance reactivity), temperature (reflux vs. ambient), and reaction time (monitored via TLC) . Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the hydrazone linkage and aromatic substituents . Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like C=O and N-H . High-Performance Liquid Chromatography (HPLC) ensures purity, and X-ray crystallography (if crystals are obtainable) provides definitive structural proof . For dynamic monitoring, thin-layer chromatography (TLC) is used during synthesis .
Q. How should researchers align investigations of this compound with a robust theoretical framework?
- Methodological Answer : Begin with a literature review to identify gaps in understanding hydrazide-triazine conjugates, such as their electronic properties or bioactivity mechanisms. Link the research to established theories, such as structure-activity relationships (SAR) in medicinal chemistry or frontier molecular orbital (FMO) theory for photophysical studies . For example, the compound’s diethylamino group may enhance solubility, which can be framed within solubility-pH dependency models .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data or bioactivity results for this compound?
- Methodological Answer : Discrepancies in NMR signals may arise from tautomerism (e.g., keto-enol equilibria in the triazinone moiety) or paramagnetic impurities . To address this, perform variable-temperature NMR or deuterium exchange experiments. For conflicting bioactivity data, validate assays using positive/negative controls and replicate experiments under standardized conditions (e.g., pH, temperature) . Computational tools like DFT can model tautomeric states to rationalize spectral anomalies .
Q. What experimental designs are recommended for evaluating this compound’s potential as an enzyme inhibitor or antimicrobial agent?
- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with target enzymes like dihydrofolate reductase (DHFR) or β-lactamases. For antimicrobial studies, employ broth microdilution (MIC/MBC) against Gram-positive/negative strains . Include structure-activity comparisons with analogs lacking the diethylamino or triazinone groups to isolate critical pharmacophores . Statistical analysis via ANOVA or regression models (as in split-plot designs ) ensures reproducibility.
Q. How can computational methods enhance mechanistic understanding of this compound’s reactivity or bioactivity?
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Optimize solvent systems for scalability (e.g., switch from ethanol to DMF if solubility is limiting) . Use flow chemistry for controlled mixing and heat dissipation. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor reaction progression in real time . For reproducibility, document all parameters (e.g., stirring rate, drying time) and validate batches via comparative spectroscopy .
Data Contradiction and Validation
Q. How should researchers address inconsistencies between theoretical predictions and experimental results (e.g., bioactivity vs. computational docking scores)?
- Methodological Answer : Re-examine docking parameters (e.g., protonation states, solvation models) and validate with mutagenesis studies or X-ray co-crystallography . If bioactivity is lower than predicted, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (hepatic microsomes) . Cross-validate computational models with experimental data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
